![molecular formula C25H24N4O2 B2402088 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-11-5](/img/structure/B2402088.png)
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a derivative of benzodiazepine, a class of medications primarily used for their sedative and anxiolytic properties. This article explores its biological activity, focusing on its pharmacological profile, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N4O2, and it has a molecular weight of 420.48 g/mol. The structure features a benzodiazepine core, which is known for its interaction with the central nervous system.
Anticonvulsant Properties
Research indicates that compounds within the benzodiazepine class exhibit significant anticonvulsant activity. For instance, studies have shown that derivatives similar to our compound can effectively inhibit seizures induced by various chemical agents in animal models.
Table 1: Anticonvulsant Activity Comparison
Compound | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
This compound | TBD | GABA receptor modulation |
Compound A | 15.2 | Sodium channel blockade |
Compound B | 39.4 | GABA receptor modulation |
The exact ED50 value for our compound is yet to be determined (TBD), but similar compounds have shown effective doses ranging from 15 to 39 mg/kg in various models .
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines typically enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory neurotransmission. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Case Studies:
- Study on GABA_A Receptor Modulation : A study demonstrated that compounds similar to our target compound showed a strong affinity for GABA_A receptors and effectively increased the duration of GABA-induced currents in vitro .
- Anticonvulsant Efficacy : In a model using pentylenetetrazole (PTZ) to induce seizures in rats, compounds with similar structures exhibited significant protective effects against seizure activity .
Potential Therapeutic Applications
Given its biological profile, This compound has potential applications in treating:
- Anxiety Disorders : By enhancing GABAergic transmission.
- Epilepsy : As an anticonvulsant agent.
科学研究应用
Anticonvulsant Activity
Research has indicated that derivatives of benzodiazepines exhibit anticonvulsant properties. The compound has been tested in various animal models for its efficacy against seizures induced by maximal electroshock and pentylenetetrazole. Studies have shown that certain derivatives provide significant protection against these induced seizures, suggesting that this compound may enhance GABAergic activity in the central nervous system .
Gastrin/Cholecystokinin-B Receptor Antagonism
A closely related compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), has been identified as a potent and selective antagonist for gastrin/cholecystokinin-B receptors. This property positions the compound as a candidate for treating gastrointestinal disorders where modulation of these receptors is beneficial .
Neuropharmacological Effects
The neuropharmacological profile of benzodiazepines includes anxiolytic effects. Compounds similar to 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea are often investigated for their potential to alleviate anxiety and related disorders through modulation of neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps typically starting from readily available precursors in organic chemistry. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. Notably, the introduction of different substituents on the benzodiazepine core can significantly alter the pharmacological profile of the resulting compounds .
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant properties of various benzodiazepine derivatives, 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyldihydrobenzodiazepin) showed promising results in protecting against seizures in animal models. The study utilized both acute and chronic seizure models to evaluate efficacy and safety profiles .
Case Study 2: Receptor Binding Studies
Binding affinity studies conducted on YM022 demonstrated its effectiveness as a gastrin/cholecystokinin-B receptor antagonist. The research compared its binding characteristics with other known antagonists and highlighted its potential therapeutic applications in managing gastric acid secretion disorders .
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXCHBHENUGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。